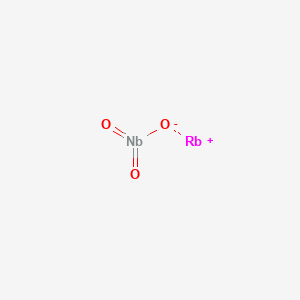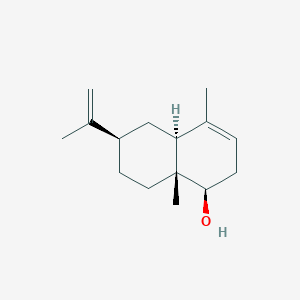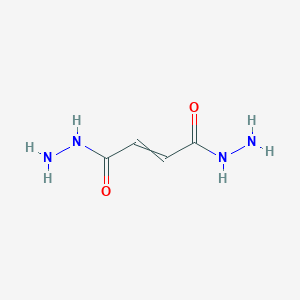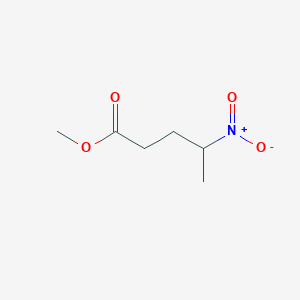
(E)-3-(dimethylamino)-2-methoxyacrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(E)-3-(dimethylamino)-2-methoxyacrylaldehyde" is a compound that likely exhibits interesting properties due to its structural features, such as the presence of the dimethylamino and methoxy groups. These groups can significantly influence the molecule's electronic characteristics and reactivity patterns.
Synthesis Analysis
The synthesis of similar compounds often involves Knoevenagel condensation reactions, where an aldehyde or ketone is reacted with a compound containing an active methylene group in the presence of a catalyst. For instance, the Z/E-isomerism of related compounds has been successfully achieved through Knoevenagel condensation, highlighting the method's relevance for synthesizing structurally similar compounds (Tammisetti et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-3-(dimethylamino)-2-methoxyacrylaldehyde" has been explored through methods like X-ray diffraction and density functional theory (DFT) calculations. These studies reveal insights into the bond lengths, angles, and overall geometries, suggesting that the E/Z configuration can significantly impact the molecular structure and stability (Tammisetti et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of related compounds has been studied extensively, showing that the presence of dimethylamino and methoxy groups can enhance reactions like photoinduced charge transfer. This suggests that "(E)-3-(dimethylamino)-2-methoxyacrylaldehyde" may also participate in similar reactions, offering potential applications in photophysical studies and materials science (Samanta et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For example, the crystalline structure and dimer formation in related molecules have been analyzed, providing insights into intermolecular interactions and packing patterns within the crystal lattice (Ribeiro-Claro et al., 2002).
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
(E)-3-(dimethylamino)-2-methoxyacrylaldehyde derivatives, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, are crucial in the development of amyloid imaging ligands. These compounds are used to measure amyloid in vivo in the brains of patients with Alzheimer's disease. This imaging technique is a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. It enables early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).
Fuel Applications
Dimethyl ether (DME), related to (E)-3-(dimethylamino)-2-methoxyacrylaldehyde, is considered an attractive alternative to conventional diesel fuel for compression ignition engines. It's characterized by its low NOx, HC, CO, and PM emissions due to its molecular structure. DME's superior atomization and vaporization characteristics compared to conventional diesel make it an environmentally friendly alternative. However, to fully utilize DME fuel in automotive vehicles, further research is required to enhance its calorific value and engine durability due to its low lubricity, and methods to reduce NOx emission are also needed (Park & Lee, 2014).
Catalytic Oxidation of Lignins
(E)-3-(dimethylamino)-2-methoxyacrylaldehyde derivatives play a role in the catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde. This process is crucial for understanding the influence of various factors on the yield of aldehydes and the process selectivity. However, the high consumption of oxygen in the process is an unresolved problem, necessitating further research to decrease the consumption of oxygen and alkali (Tarabanko & Tarabanko, 2017).
Safety And Hazards
Zukünftige Richtungen
Research on similar compounds has shown potential for various applications . For instance, the study of the fluxionality of the amide and enamine bonds of compound 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea using advanced dynamic NMR experiments and a theoretical evaluation of the DFT calculation showed potential for future research .
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-2-methoxyprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGOEZWYCFGCY-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618596 |
Source


|
| Record name | (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-2-methoxyacrylaldehyde | |
CAS RN |
13616-34-7 |
Source


|
| Record name | (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cytidine,[5-3H]](/img/structure/B77100.png)

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)







